molecular formula C12H12ClFO B7977556 2-Chloro-6-fluorophenyl cyclopentyl ketone CAS No. 1443342-98-0

2-Chloro-6-fluorophenyl cyclopentyl ketone

Cat. No.: B7977556
CAS No.: 1443342-98-0
M. Wt: 226.67 g/mol
InChI Key: YFXYRALPNGXLBK-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H12ClFO It is a ketone derivative that features both chloro and fluoro substituents on a phenyl ring, which is attached to a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorophenyl cyclopentyl ketone typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with cyclopentyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorophenyl cyclopentyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-6-fluorobenzoic acid.

    Reduction: 2-Chloro-6-fluorophenyl cyclopentanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-fluorophenyl cyclopentyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways involving chloro and fluoro substituents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorophenyl cyclopentyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets. The cyclopentyl group may also play a role in modulating the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

2-Chloro-6-fluorophenyl cyclopentyl ketone can be compared with other similar compounds such as:

    2-Chloro-6-fluorophenyl methyl ketone: Lacks the cyclopentyl group, which may affect its reactivity and applications.

    2-Chloro-6-fluorophenyl ethyl ketone:

    2-Chloro-6-fluorophenyl propyl ketone: Features a propyl group, which may influence its solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific combination of substituents and the cyclopentyl group, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXYRALPNGXLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237522
Record name Methanone, (2-chloro-6-fluorophenyl)cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-98-0
Record name Methanone, (2-chloro-6-fluorophenyl)cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443342-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chloro-6-fluorophenyl)cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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